molecular formula C15H22N2O3S2 B5722672 N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B5722672
M. Wt: 342.5 g/mol
InChI Key: IKDYROFEFIJUDX-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyclopentyl group, a thiophene-2-sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-sulfonyl group can be introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride and a suitable base. The cyclopentyl group is often added through alkylation reactions using cyclopentyl halides. Finally, the carboxamide group is introduced through amidation reactions using carboxylic acid derivatives and amine sources .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The overall effect is a result of the combined interactions of these functional groups with their respective targets .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Unique due to the presence of the thiophene-2-sulfonyl group.

    N-cyclopentyl-1-(phenylsulfonyl)piperidine-4-carboxamide: Similar structure but with a phenylsulfonyl group instead of a thiophene-2-sulfonyl group.

    N-cyclopentyl-1-(benzylsulfonyl)piperidine-4-carboxamide: Contains a benzylsulfonyl group.

Uniqueness

This compound is unique due to the presence of the thiophene-2-sulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

N-cyclopentyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(16-13-4-1-2-5-13)12-7-9-17(10-8-12)22(19,20)14-6-3-11-21-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYROFEFIJUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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